molecular formula C18H17N3O3S2 B2917349 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 764694-08-8

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2917349
CAS No.: 764694-08-8
M. Wt: 387.47
InChI Key: FPVRKDQPHQGFNM-UHFFFAOYSA-N
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Description

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. With the molecular formula C18H17N3O3S2 and an average mass of 391.504 g/mol , this molecule integrates several pharmaceutically relevant motifs into a single structure: a sulfonamide group, a benzamide core, and a 1,3-thiazol-2-yl heterocycle. Individually, these structural components are found in compounds with a wide range of biological activities. The sulfonamide functional group is a common feature in many corrective compounds, such as those investigated for modulating chloride channel gating in cystic fibrosis research . Furthermore, the N-(thiazol-2-yl)benzamide scaffold is a recognized pharmacophore in neuroscience research. Compounds based on this scaffold have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . This makes such analogs valuable as pharmacological tools for probing the physiological functions of this relatively uncharacterized receptor in the central nervous system. Researchers can leverage this chemical structure as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening campaigns. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVRKDQPHQGFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimizing these reactions for scalability, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The sulfamoyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Structural Variations in Sulfamoyl Substituents

The sulfamoyl group’s substituents significantly influence bioactivity. Key analogs include:

Compound Name Sulfamoyl Substituents Linked Heterocycle Key Properties/Activities Reference
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-nitrophenyl)-1,3-thiazol Plant growth modulation (119.09% activity)
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 1,3,4-oxadiazole Antifungal (C. albicans inhibition)
4-tert-butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide tert-Butyl (on benzamide) 1,3-thiazol PfAtg8-PfAtg3 interaction inhibitor (SPR screening)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-(4-nitrophenyl)-1,3-thiazol High molecular weight (460.5 g/mol)
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide (Furan-2-yl)methyl(methyl) 1,3-thiazol Unique furan-based substitution

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance interactions with biological targets, as seen in plant growth modulation and enzyme inhibition.
  • Bulky substituents (e.g., tert-butyl in ) may improve binding specificity, as demonstrated in PfAtg3 inhibition.
Heterocyclic Modifications

The thiazole ring’s substitution pattern critically impacts activity:

Compound Name Thiazole Substitution Activity/Notes Reference
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) Plant growth modulation (129.23% activity)
4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide 1,3-benzothiazole hybrid Unspecified bioactivity
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 4-bromophenyl on thiazole Anticancer (docking studies)

Key Observations :

  • Aryl substitutions (e.g., 4-methylphenyl ) enhance steric and electronic interactions, improving biological activity.
  • Halogenated thiazoles (e.g., bromophenyl in ) may increase metabolic stability and target binding.

Biological Activity

4-[Ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure

The compound features a sulfamoyl group attached to a benzamide backbone, with an ethyl and phenyl substituent on the sulfamoyl nitrogen and a thiazole moiety linked to the benzamide. This unique structure is believed to contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide. For example, compounds with similar structures have shown significant inhibition of RET kinase activity, which is crucial for tumorigenesis in several cancers. The inhibition of RET has been linked to reduced cell proliferation in cancer models .

Table 1: Summary of Anticancer Activity of Related Compounds

CompoundMechanism of ActionIC50 (nM)Cancer Type
I-8RET Kinase Inhibitor12.93Various
Compound AEGFR Inhibitor20.72Lung Cancer
Compound BVEGFR Inhibitor36.78Breast Cancer

The biological activity of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is believed to involve multiple mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways that promote cancer cell growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, thereby limiting tumor growth .
  • Cell Cycle Arrest : Research indicates that these compounds can interfere with the cell cycle, preventing cancer cells from proliferating.

Case Studies

  • Study on RET Kinase Inhibition : A study demonstrated that compounds structurally related to 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide exhibited potent inhibition against RET kinase in vitro. The results indicated a direct correlation between structural modifications and increased potency against cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound can effectively bind to the active site of target kinases, suggesting a strong potential for therapeutic application in targeted cancer therapies .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is crucial for its development as a therapeutic agent. Preliminary studies indicate that similar compounds demonstrate favorable absorption characteristics and moderate metabolic stability.

Table 2: Pharmacokinetic Properties of Related Compounds

PropertyValue
Oral Bioavailability~75%
Half-Life6 hours
Metabolic PathwaysLiver (CYP450)

Q & A

Q. What are the common synthetic routes for preparing 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves sequential amidation and sulfamoylation steps. For example, intermediate thiazole rings can be synthesized via Hantzsch thiazole formation, followed by coupling with a benzamide moiety. Critical conditions include:

  • Catalysts : Copper iodide and ligands like (S)-proline for azide-alkyne cycloaddition (e.g., in thiazole functionalization) .
  • Solvents : Ethanol-water mixtures or DMF under reflux to optimize reaction rates .
  • Purification : Column chromatography or recrystallization (e.g., using methanol) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm bond connectivity and stereochemistry .
  • Mass spectrometry (m/z) : High-resolution MS to verify molecular weight and detect isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) to quantify purity and identify impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to modulate binding affinity, as seen in related sulfonamide inhibitors .
  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., phosphodiesterase inhibition) with IC₅₀ determination .
  • Docking studies : Perform molecular docking (AutoDock Vina or Schrödinger) to predict binding poses against target proteins, validated by crystallographic data (e.g., benzothiazole analogs) .

Q. What methodological approaches resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across assay systems?

  • Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize variability .
  • Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., cytotoxicity in HEK293 cells) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict the binding affinity of this compound to target proteins, and how are models validated?

  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate ligand-protein interaction energies (e.g., using Gaussian or ORCA) .
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories in GROMACS) to assess conformational changes .
  • Validation : Correlate computational results with experimental IC₅₀ values or X-ray crystallography (e.g., benzisothiazole dioxides) .

Q. What methodologies assess the physicochemical stability and solubility of this compound under varying conditions?

  • Stability studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV spectrophotometry .
  • Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. Which structural modifications enhance metabolic stability and bioavailability of analogs?

  • Fluorination : Introduce trifluoromethyl groups to improve lipophilicity and reduce CYP450-mediated oxidation .
  • Heterocyclic substitution : Replace the ethyl group with a piperidine ring to enhance solubility and blood-brain barrier penetration, as demonstrated in benzamide derivatives .
  • Prodrug strategies : Conjugate with esterase-sensitive moieties (e.g., acetyl) to increase oral absorption .

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